(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride
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Overview
Description
(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride is a chemical compound with a unique structure that includes a phenyl ring substituted with a methylsulfanyl group and an ethanamine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-(methylsulfanyl)benzaldehyde and (S)-1-phenylethylamine.
Condensation Reaction: The aldehyde group of 2-(methylsulfanyl)benzaldehyde reacts with the amine group of (S)-1-phenylethylamine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired amine.
Hydrochloride Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler amine derivative.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Simplified amine derivatives
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives
Scientific Research Applications
(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds share the methylsulfanyl group and have been studied for their antimicrobial and anti-inflammatory activities.
α-(trifluoromethyl)styrenes: These compounds are versatile synthetic intermediates and share some structural similarities with (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride.
Uniqueness
This compound is unique due to its specific combination of a methylsulfanyl group and an ethanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H14ClNS |
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Molecular Weight |
203.73 g/mol |
IUPAC Name |
(1S)-1-(2-methylsulfanylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1 |
InChI Key |
GPMZMZPYRVUYCC-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1SC)N.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1SC)N.Cl |
Origin of Product |
United States |
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